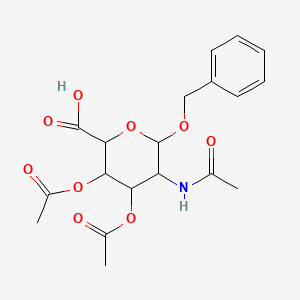
5-acetamido-3,4-diacetoxy-6-(benzyloxy)tetrahydro-2H-pyran-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-acetamido-3,4-diacetoxy-6-(benzyloxy)tetrahydro-2H-pyran-2-carboxylic acid is a useful research compound. Its molecular formula is C19H23NO9 and its molecular weight is 409.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Acetamido-3,4-diacetoxy-6-(benzyloxy)tetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound belonging to the class of tetrahydropyran derivatives. Its unique structural features and potential applications in biochemistry and pharmacology make it a subject of interest in recent research. This article delves into the biological activity of this compound, presenting findings from various studies, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C21H27N2O9, with a molecular weight of approximately 437.44 g/mol. The compound features multiple functional groups, including amides and acetates, which are critical for its biological activity.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C21H27N2O9 |
| Molecular Weight | 437.44 g/mol |
| Functional Groups | Acetamido, diacetoxy, benzyloxy |
The exact mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that it may interact with various biological targets such as enzymes or receptors involved in metabolic pathways. Its structural characteristics indicate potential enzyme inhibition or modulation of receptor activities.
Case Studies and Research Findings
- Enzyme Inhibition : In vitro studies have demonstrated that this compound exhibits inhibitory effects on specific enzymes related to metabolic processes. For instance, it has shown potential in inhibiting enzymes involved in the synthesis of nucleotides, which could have implications for cancer therapy.
- Cell Proliferation : Research involving cell lines has indicated that the compound can reduce cell proliferation in certain cancer types. This effect is hypothesized to be due to its ability to disrupt metabolic pathways essential for tumor growth.
- Antioxidant Activity : Some studies have reported that the compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
Data Table: Biological Activity Summary
| Study Type | Biological Activity Observed | Reference |
|---|---|---|
| In vitro Enzyme Assay | Inhibition of nucleotide synthesis enzymes | |
| Cell Line Studies | Reduced proliferation in cancer cells | |
| Antioxidant Testing | Exhibited antioxidant properties |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Acetylation : Using acetic anhydride to introduce acetyl groups.
- Benzylation : Employing benzyl halides to add the benzyloxy group.
Reaction Conditions
Careful control of conditions such as temperature, pH, and reaction time is crucial for maximizing yield and purity.
特性
IUPAC Name |
5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO9/c1-10(21)20-14-15(27-11(2)22)16(28-12(3)23)17(18(24)25)29-19(14)26-9-13-7-5-4-6-8-13/h4-8,14-17,19H,9H2,1-3H3,(H,20,21)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLLGMCNJIJRLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)C(=O)O)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














